14-Heptacosanone

Environmental Organic Geochemistry Soil Lipid Biomarkers Biodegradation Kinetics

14-Heptacosanone (CAS 542-50-7, also known as myristone or ditridecyl ketone) is a symmetrical aliphatic ketone with the formula C₂₇H₅₄O. It is a naturally occurring, high-molecular-weight ketone found in plant waxes, notably isolated from the petroleum ether extract of Styrax officinalis leaves and detected in Bulgarian oriental tobacco.

Molecular Formula C27H54O
Molecular Weight 394.7 g/mol
CAS No. 542-50-7
Cat. No. B129303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Heptacosanone
CAS542-50-7
SynonymsDitridecyl Ketone;  Myriston;  Myristone;  NSC 15184;  Tridecyl Ketone
Molecular FormulaC27H54O
Molecular Weight394.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C27H54O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3
InChIKeyVCZMOZVQLARCOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

14-Heptacosanone (CAS 542-50-7): A Symmetrical Long-Chain C27 Ketone for Niche Research and Industrial Applications


14-Heptacosanone (CAS 542-50-7, also known as myristone or ditridecyl ketone) is a symmetrical aliphatic ketone with the formula C₂₇H₅₄O [1]. It is a naturally occurring, high-molecular-weight ketone found in plant waxes, notably isolated from the petroleum ether extract of Styrax officinalis leaves and detected in Bulgarian oriental tobacco . This white to off-white crystalline solid possesses a melting point of 76–78 °C and a boiling point of ~453.7 °C, reflecting the strong van der Waals forces characteristic of its 27-carbon backbone [1]. Beyond its natural occurrence, 14-heptacosanone serves as a key intermediate in the bacterial olefin biosynthetic pathway (OleA/OleC/OleD system) and has been used as a specialized crystal growth additive for mercuric iodide radiation detectors [2][3].

Why Generic Long-Chain Ketones Cannot Replace 14-Heptacosanone: Chain Length, Positional, and Functional Specificity


In-class substitution of 14-heptacosanone with generic long-chain ketones (e.g., 3-hexadecanone, 3-octadecanone, or non-symmetrical isomers) fails due to three critical, quantifiable factors identified in the literature. First, soil biodegradation rates display a strong chain-length dependence—short-chain ketones decompose significantly faster than C27 ketones in acid soils, as demonstrated by comparative decomposition studies [1]. Second, the ability to control mercuric iodide (HgI₂) crystal morphology via the polar C=O dipole is not universal; n-alkane additives completely fail to replicate the tetragonal prismatic habit achieved with 14-heptacosanone [2]. Third, in biosynthetic pathway studies using the OleA enzyme system, 14-heptacosanone acts as a terminal dead-end product—unlike its biosynthetic precursor 2-myristoylmyristic acid, it is not accepted as a substrate by downstream OleC/OleD enzymes, making it uniquely suited as a pathway-specific probe [3]. These divergent properties mean that selection of the wrong ketone can compromise experimental reproducibility in geochemical tracing, crystal engineering, or enzymatic assays.

Quantitative Differentiation of 14-Heptacosanone: Evidence for Scientific Selection


Superior Resistance to Soil Biodegradation: 14-Heptacosanone vs. 3-Octadecanone

In a direct comparative soil incubation study by Moucawi et al. (1981), the decomposition rate of 3-octadecanone (C₁₈ ketone) was compared to that of myristone/14-heptacosanone (C₂₇ ketone) in acid soils. The study found that chain length profoundly affected decomposition rates: the ratio of degradation between oleic acid and stearic acid was as high as 5:1 under identical conditions (4 weeks, 28 °C, acid soils such as glossic luvisol and dystric histosol), and the same effect was explicitly observed when comparing the C₁₈ ketone to the C₂₇ ketone. This indicates that 14-heptacosanone is approximately five-fold more resistant to microbial degradation than its shorter-chain analog 3-octadecanone in biologically constrained acidic soil environments [1].

Environmental Organic Geochemistry Soil Lipid Biomarkers Biodegradation Kinetics

Exclusive Crystal Morphology Control for Mercuric Iodide Radiation Detectors: 14-Heptacosanone vs. n-Alkanes

Ariesanti (2010) at Kansas State University systematically compared additives for vapor-phase growth of mercuric iodide (HgI₂) tetragonal prismatic crystals—a critical material for room-temperature X-ray and gamma-ray spectrometers. The study demonstrated a stark functional divergence: HgI₂ growth runs conducted with n-alkanes (n-eicosane, n-tetracosane, or n-hexatriacontane) completely failed to replicate the desired crystal shape produced by low-molecular-weight polyethylene. In contrast, growth runs with ketones—specifically 3-hexadecanone or 14-heptacosanone—successfully produced the targeted tetragonal prismatic crystals, yielding prominent {110} faces and elongation along the [001] direction. The mechanistic rationale is that the C=O dipole present in both ketones interacts via dipole-dipole forces with surface mercury atoms on the {110} facets, selectively impeding growth on those faces [1].

Crystal Engineering Semiconductor Materials Gamma-Ray Detection

Biosynthetic Pathway Dead-End Specificity: 14-Heptacosanone as a Non-Substrate for OleC/OleD Enzymes vs. 2-Myristoylmyristic Acid

Frias et al. (2011), in a study published in the Journal of Biological Chemistry, characterized the OleA/OleC/OleD enzymatic pathway responsible for long-chain olefin biosynthesis in Xanthomonas campestris. When purified OleA was incubated with [¹⁴C]myristoyl-CoA, three products were identified: myristic acid, 2-myristoylmyristic acid, and 14-heptacosanone. Critically, while the β-keto acid intermediate 2-myristoylmyristic acid was reactive with purified OleC and OleD enzymes to generate the terminal olefin product 14-heptacosene, 14-heptacosanone—the non-enzymatic decarboxylation product—was shown to be completely unreactive: 'The decarboxylation product, 14-heptacosanone, did not react with OleC and OleD to produce any demonstrable product.' Over time in the reaction, 2-myristoylmyristic acid decreased with a concomitant increase in 14-heptacosanone, confirming its status as a metabolic dead-end shunt product [1].

Bacterial Olefin Biosynthesis Enzyme Specificity Metabolic Engineering

Physical Property Differentiation: Melting Point Elevation of 14-Heptacosanone Over Shorter-Chain Ketones (3-Hexadecanone and 3-Octadecanone)

The symmetrical C27 backbone of 14-heptacosanone imparts markedly different physical properties compared to shorter-chain ketone analogs, which directly affects handling, formulation, and storage requirements. 14-Heptacosanone exhibits a melting point of 76–78 °C, which is approximately 33–37 °C higher than that of 3-hexadecanone (C16 ketone, melting point 41–45 °C) and approximately 25–27 °C higher than the experimentally determined melting point of 3-octadecanone (C18 ketone, 51 °C) [1]. The boiling point difference is even more pronounced: 14-heptacosanone boils at ~453.7 °C (at 760 mmHg), compared to 140 °C (at 2 mmHg) for 3-hexadecanone and ~328 °C (at 760 mmHg) for 3-octadecanone. These differences arise from the substantially greater van der Waals forces in the C27 chain. The high LogP of 14-heptacosanone (XlogP ~12.4, estimated) also significantly exceeds that of 3-octadecanone (LogP ~7.81 estimated), indicating far greater lipophilicity [1].

Physicochemical Characterization Phase Behavior Procurement Specifications

Natural Occurrence Specificity: 14-Heptacosanone as a Characteristic Biomarker in Styrax officinalis

Ulubelen and Gören (1973) reported the isolation of 14-heptacosanone (myristone) alongside ginnon (another hydrocarbon ketone) from the petroleum ether extract of Styrax officinalis leaves . This finding establishes 14-heptacosanone as one of only two ketone biomarkers identified in this Mediterranean medicinal plant, distinguishing it from the broader class of long-chain ketones that are more commonly derived from alkane oxidation in soils or from microbial sources. Additionally, 14-heptacosanone has been detected in Bulgarian oriental tobacco (Nicotiana tabacum L.) . In the context of environmental organic geochemistry, high-molecular-weight n-alkan-2-ones with a mode at C27, such as 14-heptacosanone, are recognized as markers of microbial reworking of soil organic matter and are diagnostically abundant in cold, arid climate zone soils from northwest China and Mongolia [1]. This dual natural occurrence—both as a direct plant-derived ketone and as a microbially reworked soil biomarker—makes it uniquely valuable for source-apportionment studies compared to ketones derived predominantly from a single source.

Phytochemistry Natural Product Isolation Chemotaxonomy

Selection Scenarios for 14-Heptacosanone: When to Procure This Ketone Over Alternatives


Paleoenvironmental and Organic Geochemistry Studies Requiring Persistent Lipid Biomarkers

When researchers need to reconstruct past vegetation or climate conditions using soil or sedimentary ketone profiles, 14-heptacosanone is the preferred choice over shorter-chain ketones such as 3-octadecanone (C18). As demonstrated by Moucawi et al. (1981), C27 ketones exhibit approximately five-fold greater resistance to biodegradation in acid soils compared to C18 ketones [1]. This enhanced recalcitrance ensures that 14-heptacosanone preserves a temporally integrated environmental signal rather than reflecting recent microbial activity alone. Its natural occurrence as a dominant high-molecular-weight n-alkan-2-one in cold, arid soils (maximizing at C27 or C29) further supports its use as a spatially diagnostic proxy [2].

Fabrication of Mercuric Iodide (HgI₂) Room-Temperature Radiation Detectors

For laboratories and cleanroom facilities engaged in vapor-phase growth of mercuric iodide crystals for X-ray and gamma-ray spectrometer fabrication, 14-heptacosanone is one of only two validated ketone additives (alongside 3-hexadecanone) proven to produce the required tetragonal prismatic crystal habit with dominant {110} faces [1]. Critically, n-alkane additives (including n-eicosane, n-tetracosane, and n-hexatriacontane) completely fail to replicate this morphology. The C=O dipole in 14-heptacosanone selectively interacts with surface mercury atoms on {110} facets, inhibiting growth in those directions and yielding crystals elongated along [001]—a geometry essential for high-resolution spectroscopic performance. Procurement of 14-heptacosanone, rather than generic hydrocarbons, is thus an absolute requirement for this specialized application.

Enzymatic Studies of Bacterial Olefin Biosynthesis (OleABCD Pathway)

In laboratories investigating the OleABCD long-chain olefin biosynthetic pathway—found in over 70 bacterial strains including Xanthomonas campestris—14-heptacosanone serves an indispensable role as a negative control and mechanistic probe [1]. Unlike the β-keto acid intermediate 2-myristoylmyristic acid, which is readily converted by OleC/OleD enzymes to the olefin product 14-heptacosene, 14-heptacosanone is completely unreactive with these downstream enzymes. This property makes it uniquely suitable for distinguishing enzymatic from non-enzymatic decarboxylation events in the pathway. No other C27 ketone has been validated in this specific enzymatic context.

Natural Product Authentication and Chemotaxonomic Studies of Styrax Species

For phytochemistry laboratories engaged in the authentication and chemical profiling of Styrax officinalis—a medicinal plant used in traditional Mediterranean and Middle Eastern medicine—14-heptacosanone serves as a characteristic ketone biomarker [1]. Its isolation from the petroleum ether extract of S. officinalis leaves, alongside ginnon, distinguishes it from the multitude of ketones generated through non-specific lipid oxidation. Researchers seeking to establish botanical identity or detect adulteration in Styrax-derived herbal products should prioritize this compound as an analytical reference standard.

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